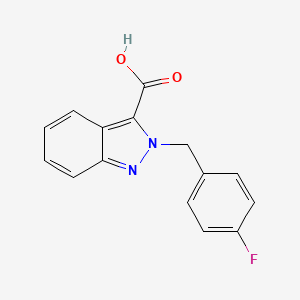

2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid

Descripción general

Descripción

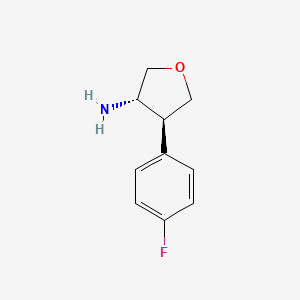

The compound “2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid” is a complex organic molecule. It likely contains an indazole core, which is a type of heterocyclic compound . The “2H” in the name suggests that the indazole is in its 2H tautomeric form . The “4-Fluorobenzyl” and “3-carboxylic acid” parts suggest the presence of a fluorine atom on the benzyl group and a carboxylic acid group on the third carbon of the indazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indazole core would likely contribute significantly to the compound’s overall structure . The fluorobenzyl and carboxylic acid groups would also play a role .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of the fluorine atom and the carboxylic acid group could make the compound reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the fluorine atom would all play a role .Aplicaciones Científicas De Investigación

-

Scientific Field: Organic Chemistry

- Application : The compound “2-Bromo-4-fluorobenzoic acid” is used in the synthesis of various organic compounds .

- Method of Application : This compound is used as a reagent in organic synthesis. The specific procedures would depend on the target compound being synthesized .

- Results or Outcomes : The compound has been successfully used to synthesize “3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one”, “2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one”, “2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid” and “2-bromo-4-fluorobenzamide”. It is also used in the preparation of boron-containing anti-fungal agents, in the treatment of onychomycosis .

-

Scientific Field: Environmental Science

- Application : The compound “2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole” has been studied for its hydrolysis and photolysis kinetics in water .

- Method of Application : The study involved investigating the hydrolysis and photolysis kinetics of the compound in water under various conditions .

- Results or Outcomes : The study found that the degradation of the compound followed first-order kinetics, and that the initial concentration of the compound only had a slight effect on the UV irradiation effects. The increase in pH and temperature can substantially accelerate the degradation .

-

Scientific Field: Pharmacology

- Application : Synthetic cannabinoids ADB-FUBINACA and AMB-FUBINACA are two synthetic indazole-derived cannabinoid receptor agonists .

- Method of Application : These compounds are synthesized and used in research to study their effects. They are often smoked, producing almost immediate effects that last up to 60 minutes .

- Results or Outcomes : ADB-FUBINACA and AMB-FUBINACA display full agonism of the CB1 receptor, which is responsible for their cardiovascular and neurological effects, such as altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, seizures .

-

Scientific Field: Thermodynamics

- Application : The compound “4-fluorobenzoic acid” has been studied for its thermophysical properties .

- Method of Application : The study involved investigating the thermophysical properties of the compound under various conditions .

- Results or Outcomes : The study provided a collection of critically evaluated thermodynamic property data for the compound .

-

Scientific Field: Organic Chemistry

- Application : The compound “2-(4-Fluorobenzoyl)benzoic acid” is used in the synthesis of various organic compounds .

- Method of Application : This compound is used as a reagent in organic synthesis. The specific procedures would depend on the target compound being synthesized .

- Results or Outcomes : The compound has been successfully used to synthesize various organic compounds .

-

Scientific Field: Thermodynamics

- Application : The compound “4-fluorobenzoic acid” has been studied for its thermophysical properties .

- Method of Application : The study involved investigating the thermophysical properties of the compound under various conditions .

- Results or Outcomes : The study provided a collection of critically evaluated thermodynamic property data for the compound .

Safety And Hazards

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-18-14(15(19)20)12-3-1-2-4-13(12)17-18/h1-8H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQTVOOVESWDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N(N=C2C=C1)CC3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one](/img/structure/B1399112.png)

![4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399114.png)

![6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine](/img/structure/B1399121.png)

![7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1399126.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399128.png)

![2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide](/img/structure/B1399129.png)

![3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B1399131.png)